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Introduction

Antibody-Drug Conjugates (ADCSs) represent a paradigm-shifting class of therapeutics,
designed to merge the exquisite specificity of monoclonal antibodies with the potent cytotoxicity
of small-molecule drugs. The lynchpin of this powerful combination is the linker, a chemical
bridge that connects the antibody to the payload. The properties of this linker are paramount to
the success of an ADC, dictating its stability in circulation, the mechanism and rate of payload
release, and ultimately, its therapeutic index.[1][2]

Cleavable linkers are a major class of these critical components, engineered with chemical
triggers that mediate their cleavage and the subsequent release of the cytotoxic payload in the
unique microenvironment of tumor cells.[2] In contrast to their non-cleavable counterparts,
which rely on the complete degradation of the antibody for payload release, cleavable linkers
offer more versatile mechanisms of action and can be used with a broader array of payloads.[2]

[3]

This technical guide provides a comprehensive exploration of the core principles of cleavable
linkers in ADCs. We will delve into the fundamental properties of the major classes of cleavable
linkers, present comparative quantitative data, provide detailed experimental protocols for their
characterization, and visualize key pathways and workflows to facilitate a deeper
understanding of these complex and critical components of ADC design.
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l. Types of Cleavable Linkers and Their Mechanisms
of Action

The design of cleavable linkers hinges on exploiting the physiological differences between the
systemic circulation and the tumor microenvironment or the intracellular compartments of
cancer cells. There are three primary classes of cleavable linkers, categorized by their
mechanism of cleavage:

Enzymatically Cleavable Linkers

These linkers are designed to be substrates for enzymes that are highly expressed in the
lysosomes of tumor cells. This enzymatic cleavage ensures that the payload is released
predominantly within the target cell, minimizing off-target toxicity.

o Peptide-Based Linkers: The most common enzymatically cleavable linkers incorporate a
dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). These
sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B,
which is often overexpressed in various cancer cells. The cleavage typically occurs between
the dipeptide and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC),
which then rapidly decomposes to release the active drug. The Val-Cit linker is considered
the benchmark due to its efficient cleavage and good stability.

e [-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme [3-glucuronidase.
Similar to peptide linkers, this mechanism provides for targeted intracellular drug release.

pH-Sensitive (Acid-Labile) Linkers

This class of linkers is engineered to be stable at the physiological pH of blood (pH 7.4) but to
undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH
4.5-5.0).

» Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. The rate
of hydrolysis can be tuned by modifying the chemical structure of the hydrazone. For
instance, phenylketone-derived hydrazone linkers have shown a half-life of approximately 2
days in human and mouse plasma, demonstrating a degree of instability in circulation.
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Glutathione-Sensitive (Disulfide) Linkers

These linkers exploit the significant difference in the concentration of reducing agents,

particularly glutathione (GSH), between the extracellular environment and the intracellular

cytoplasm. The concentration of GSH is substantially higher inside cells, providing a reducing

environment that can cleave disulfide bonds. This differential allows for the selective release of

the payload within the target cells. The stability and cleavage kinetics of disulfide linkers can be

modulated by introducing steric hindrance around the disulfide bond.

Il. Quantitative Data on Cleavable Linker Properties

The selection of a cleavable linker is a critical decision in ADC design, with profound

implications for the therapeutic's efficacy and safety. The following tables summarize available

quantitative data to facilitate a comparative analysis of different cleavable linkers. It is important

to note that direct comparisons across different studies can be challenging due to variations in

experimental conditions.

Iablg_l._Elasma_S_tamhILQf_ngalahlg_Lmkers

Linker Plasma Stability
Linker Type Reference

Example Construct Source Metric (t1/2)

Phenylketone N Human and
Hydrazone ] Not Specified ~2 days

-derived Mouse

Acyl Hydrolysis

) Inotuzumab o
Hydrazone hydrazone (in o in vivo rate of 1.5-
0zogamicin

Besponsa®) 2% per day
Peptide Phe-Lys Not Specified  Human 30 days
Peptide Val-Cit Not Specified  Human 230 days
Peptide Phe-Lys Not Specified  Mouse 12.5 hours
Peptide Val-Cit Not Specified  Mouse 80 hours

Table 2: Relative Cleavage Rates of Dipeptide Linkers by
Cathepsin B
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] . Relative
Dipeptide
. Cleavage Enzyme(s) Notes Reference
Linker .
Rate/Half-life
) Considered the
Baseline (t%2 =
) o ) benchmark for
Val-Cit 240 min in one Cathepsin B o
efficient cleavage
study) .
and stability.
Also effectively
cleaved, with the
advantage of
~50% of Val-Cit ) lower
Val-Ala Cathepsin B o
rate hydrophobicity,
which can
prevent ADC
aggregation.
Cleaved very
rapidly by
isolated
Cathepsin B, but
rates were
~30-fold faster Cathepsin B ) )
Phe-Lys ] ) identical to Val-
than Val-Cit (isolated)

Cit in lysosomal
extracts,
suggesting other
enzymes are

involved.

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with

Different Linkers
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ADC Linker Type Cell Line IC50 (pM) Reference
Trastuzumab- B-galactosidase- -
Not Specified 8.8

MMAE cleavable
Trastuzumab- ) -

Val-Cit Not Specified 14.3
MMAE
Kadcyla® (T- N

Non-cleavable Not Specified 33
DM1)

lll. Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate
characterization and selection of cleavable linkers for ADC development.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC in plasma over time by measuring the amount
of intact ADC and/or released payload.

Materials:

e ADC of interest

» Control ADC (with a known stable linker, if available)

¢ Frozen plasma from relevant species (e.g., human, mouse, rat)
e Phosphate-buffered saline (PBS)

e Protein A or Protein G affinity chromatography resin

e Quenching solution (e.g., acetonitrile with an internal standard)
e LC-MS system

Procedure:
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Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare
a stock solution of the ADC in a suitable buffer.

Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of 1-10 pM.
The final concentration of any organic solvent should be less than 1%. Incubate the mixture
at 37°C with gentle agitation.

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw
an aliguot of the plasma-ADC mixture.

Sample Processing (for intact ADC analysis):

[e]

Immediately quench the reaction by diluting the sample in cold PBS.

o

Capture the ADC from the plasma sample using Protein A or Protein G affinity
chromatography.

o

Wash the captured ADC to remove plasma proteins.

[¢]

Elute the ADC from the affinity matrix.
Sample Processing (for released payload analysis):

o Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3
volumes of acetonitrile with an internal standard) to precipitate plasma proteins.

o Vortex and centrifuge at high speed.
o Collect the supernatant containing the released payload.
Analysis:

o Analyze the eluted ADC or the supernatant by LC-MS to determine the drug-to-antibody
ratio (DAR) or the concentration of the released payload, respectively.

Data Analysis:
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o Plot the percentage of intact ADC remaining or the concentration of released payload
against time.

o Calculate the half-life (t1/2) of the ADC in plasma.

Cathepsin B-Mediated Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the
presence of purified Cathepsin B.

Materials:

o ADC with a peptide linker (e.g., Val-Cit)

e Recombinant Human Cathepsin B

o Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
 Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)

¢ Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
o HPLC system with a reverse-phase column

Procedure:

e Enzyme Activation: Incubate a stock solution of Cathepsin B with the activation buffer
containing DTT for 15-30 minutes at room temperature or 37°C.

e Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed
assay buffer.

e Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to
the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and
micromolar range for the ADC.

¢ |ncubation: Incubate the reaction at 37°C.
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o Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the
reaction mixture.

e Quenching: Immediately stop the reaction by adding the quenching solution.

e Analysis: Analyze the samples by HPLC to separate and quantify the intact ADC and the
released payload.

o Data Analysis: Plot the concentration of the released payload over time to determine the
cleavage rate.

Hydrazone Linker Hydrolysis Assay

Objective: To determine the rate of hydrolysis of a hydrazone linker at different pH values.
Materials:

o ADC with a hydrazone linker

o Buffers at various pH values (e.g., pH 5.0 and pH 7.4)

e HPLC system or LC-MS system

Procedure:

Incubation: Incubate the ADC in the different pH buffers at 37°C.
o Time Points: At various time points, take aliquots of the solutions.

e Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and
released payload.

» Data Analysis: Plot the percentage of intact ADC remaining over time for each pH condition
to determine the hydrolysis rate and half-life.

Disulfide Linker Reduction Assay

Objective: To evaluate the cleavage of a disulfide linker in the presence of a reducing agent like
glutathione (GSH).
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Materials:

e ADC with a disulfide linker

o Glutathione (GSH) solution

e Reaction buffer (e.g., PBS)

e HPLC system or LC-MS system

Procedure:

Reaction Setup: Incubate the ADC with a physiologically relevant concentration of GSH in
the reaction buffer at 37°C.

o Time Points: At various time points, take aliquots of the reaction mixture.

e Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and
the released payload.

o Data Analysis: Plot the percentage of intact ADC remaining over time to determine the
reduction rate.

IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
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Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.
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Caption: Logical relationship of different cleavable linker cleavage mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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